Cas no 901767-00-8 (5-(Trifluoromethyl)thiophene-2-carbaldehyde)
5-(Trifluoromethyl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE
- BLB76700
- AB72561
- AT16449
- 5-trifluoromethylthiophene-2-carbaldehyde
- 2-Thiophenecarboxaldehyde, 5-(trifluoromethyl)-
- 5-(Trifluoromethyl)thiophene-2-carbaldehyde
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- Inchi: 1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H
- InChI Key: DIFPFGFTRSMNNU-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C(F)(F)F
Computed Properties
- Exact Mass: 179.98567037g/mol
- Monoisotopic Mass: 179.98567037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 45.3
5-(Trifluoromethyl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278474-1g |
5-(Trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 95% | 1g |
$514 | 2021-08-18 | |
| Chemenu | CM278474-5g |
5-(Trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 95% | 5g |
$1356 | 2021-08-18 | |
| TRC | T899178-5mg |
5-(trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T899178-10mg |
5-(trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T899178-50mg |
5-(trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 50mg |
$ 295.00 | 2022-06-02 | ||
| Chemenu | CM278474-1g |
5-(Trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 95% | 1g |
$514 | 2023-01-18 | |
| Chemenu | CM278474-5g |
5-(Trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 95% | 5g |
$1356 | 2023-01-18 | |
| Enamine | EN300-179954-0.05g |
5-(trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 95% | 0.05g |
$226.0 | 2023-09-19 | |
| Enamine | EN300-179954-0.1g |
5-(trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 95% | 0.1g |
$337.0 | 2023-09-19 | |
| Enamine | EN300-179954-0.25g |
5-(trifluoromethyl)thiophene-2-carbaldehyde |
901767-00-8 | 95% | 0.25g |
$481.0 | 2023-09-19 |
5-(Trifluoromethyl)thiophene-2-carbaldehyde Suppliers
5-(Trifluoromethyl)thiophene-2-carbaldehyde Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5-(Trifluoromethyl)thiophene-2-carbaldehyde
5-(Trifluoromethyl)thiophene-2-carbaldehyde: A Comprehensive Overview
The compound 5-(Trifluoromethyl)thiophene-2-carbaldehyde (CAS No. 901767-00-8) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a trifluoromethyl group and an aldehyde functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule in research and industrial settings.
5-(Trifluoromethyl)thiophene-2-carbaldehyde belongs to the class of heterocyclic compounds, specifically thiophenes, which are five-membered aromatic rings containing one sulfur atom. The presence of the trifluoromethyl group (-CF3) at the 5-position of the thiophene ring introduces electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This makes it highly reactive in certain chemical transformations, particularly in reactions involving nucleophilic attack or electrophilic substitution.
Recent studies have highlighted the importance of 5-(Trifluoromethyl)thiophene-2-carbaldehyde in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for the preparation of conductive polymers and organic semiconductors. The aldehyde group serves as a versatile functional handle, enabling the formation of various derivatives through condensation reactions with amines, alcohols, or other nucleophiles. These derivatives have shown promising properties in applications such as organic electronics and sensors.
The synthesis of 5-(Trifluoromethyl)thiophene-2-carbaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the oxidation of an appropriate thiophene derivative to introduce the aldehyde group. Recent advancements in catalytic systems and green chemistry have led to more efficient and environmentally friendly methods for its production. These improvements not only enhance yield but also reduce the environmental footprint associated with its synthesis.
In terms of physical properties, 5-(Trifluoromethyl)thiophene-2-carbaldehyde exhibits a high melting point due to its rigid aromatic structure and strong intermolecular forces. Its solubility in organic solvents is moderate, making it suitable for solution-based reactions. The compound is also relatively stable under normal storage conditions, though it may undergo degradation under harsh conditions such as prolonged exposure to light or strong acids/bases.
One area where 5-(Trifluoromethyl)thiophene-2-carbaldehyde has gained significant attention is in drug discovery. Its unique electronic properties make it an attractive candidate for designing bioactive molecules with potential therapeutic applications. Researchers have investigated its ability to act as a ligand in metalloenzyme inhibitors and as a scaffold for constructing anti-inflammatory agents. Preliminary studies suggest that certain derivatives exhibit potent biological activity, warranting further exploration.
Another notable application of this compound is in analytical chemistry, where it serves as a reagent for detecting specific functional groups or ions. The aldehyde group's reactivity allows for selective interactions with target analytes, enabling sensitive and specific detection methods. This has found utility in environmental monitoring and quality control processes in industries such as pharmaceuticals and food production.
Looking ahead, ongoing research into 5-(Trifluoromethyl)thiophene-2-carbaldehyde is focused on expanding its versatility through functionalization and exploring novel synthetic pathways. Scientists are also investigating its potential role in emerging technologies such as energy storage devices and biomedical imaging agents. As our understanding of this compound deepens, it is expected to find even more diverse applications across various disciplines.
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